molecular formula C20H21NO2 B5842927 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate

Numéro de catalogue B5842927
Poids moléculaire: 307.4 g/mol
Clé InChI: LRCWVWGOQMIFNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate, also known as TDB or TAK-242, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of Toll-like receptor (TLR) inhibitors and has shown promising results in various preclinical studies.

Mécanisme D'action

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are necessary for downstream signaling. This results in the inhibition of NF-κB activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to have anti-inflammatory effects in various preclinical models. It reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and protects against sepsis, endotoxemia, and other inflammatory diseases. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate in lab experiments include its specificity for TLR4 signaling, its small molecular size, and its ability to penetrate cell membranes. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has some limitations, including its relatively low solubility in water and its potential cytotoxicity at high concentrations.

Orientations Futures

There are several future directions for the research and development of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. One potential application is in the treatment of inflammatory diseases, such as sepsis, endotoxemia, and inflammatory bowel disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate may also have potential as a therapeutic agent in cancer, as TLR4 signaling has been implicated in tumor growth and metastasis. Further research is needed to fully understand the potential therapeutic applications of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate and to optimize its pharmacological properties.

Méthodes De Synthèse

The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate involves the reaction of 2,4,6-trimethylpyridine with 2-bromo-5-methylbenzoic acid in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate. The purity of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate can be further improved by recrystallization from ethanol.

Applications De Recherche Scientifique

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been extensively studied in various preclinical models for its potential therapeutic applications. It has been shown to inhibit TLR4 signaling, which plays a crucial role in the innate immune response and inflammation. 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-methylbenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to TLR4 activation. It has also been shown to protect against sepsis, endotoxemia, and other inflammatory diseases in animal models.

Propriétés

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-13-7-5-6-8-16(13)19(22)23-15-9-10-18-17(11-15)14(2)12-20(3,4)21-18/h5-12,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCWVWGOQMIFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.